
Pam3-Cys-Ala-Gly
Übersicht
Beschreibung
Pam3-Cys-Ala-Gly (N-[2,3-bis(palmitoyloxy)-(2RS)-propyl]-Cys-Ala-Gly) is a synthetic tri-palmitoylated lipopeptide derived from bacterial lipoprotein structures. It consists of a cysteine residue acylated with three palmitoyl groups, followed by alanine and glycine residues . With a molecular formula of C₅₉H₁₁₁N₃O₉S and a molecular weight of 1,038.59 g/mol, its hydrophobic nature facilitates interaction with lipid-rich cell membranes .
Functionally, this compound is a potent agonist of Toll-like receptor 2 (TLR2), which forms a heterodimer with TLR1 to recognize bacterial lipoproteins. This interaction activates downstream signaling pathways, including NF-κB, leading to the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-8 in monocytes and macrophages . Its immunostimulatory properties make it a candidate for vaccine adjuvants and cancer immunotherapy .
Vorbereitungsmethoden
Solid-Phase Peptide Synthesis (SPPS) Approach
Solid-phase peptide synthesis (SPPS) is a widely used method for constructing the peptide backbone of Pam3-Cys-Ala-Gly. The process begins with the sequential coupling of protected amino acids to a resin-bound starting material. Cysteine, alanine, and glycine residues are incorporated using standard Fmoc (fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) chemistry . The cysteine residue is particularly critical, as it serves as the attachment point for the palmitoyl groups.
A key challenge in SPPS is ensuring efficient coupling while minimizing side reactions. The use of coupling agents such as ethylcarbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF) has been shown to enhance reaction yields . After the peptide chain is assembled, the resin is cleaved using a trifluoroacetic acid (TFA) cocktail, releasing the crude peptide into solution. The hydrophobic palmitoyl groups are then introduced via post-synthetic acylation, typically employing palmitoyl chloride in the presence of a base like triethylamine .
Solution-Phase Synthesis Strategy
Solution-phase synthesis offers an alternative route, particularly for large-scale production. This method involves synthesizing protected peptide intermediates in solution, followed by sequential deprotection and acylation steps. A notable example is the eight-step synthesis reported by Rane et al., which starts with L-cystine as the precursor .
-
Protection of Amino Groups : Di-tert-butyl dicarbonate (Boc₂O) is used to protect the α-amine groups of L-cystine, forming di-Boc-cystine .
-
Coupling Reactions : The protected cystine is coupled with tert-butyl esters of serine and other amino acids using EDCI/HOBt, yielding intermediates with orthogonal protecting groups .
-
Acylation : Palmitoyl chloride is reacted with hydroxyl groups on the peptide backbone to introduce the lipid moieties .
This approach avoids the need for resin handling and enables easier purification of intermediates via crystallization or extraction.
Table 1: Comparison of SPPS and Solution-Phase Synthesis
Key Reaction Steps and Optimization
Protection and Deprotection
The Boc group is preferred for amine protection due to its stability under basic conditions and ease of removal with TFA. In the synthesis of this compound, Boc-protected intermediates are critical for preventing unwanted side reactions during coupling . For example, di-Boc-cystine is precipitated directly from the reaction mixture using 10% HCl, eliminating the need for chromatographic purification .
Acylation with Palmitoyl Chloride
The introduction of palmitoyl groups is performed in dichloromethane (DCM) or DMF, with triethylamine as a base. Reaction optimization studies indicate that a 3:1 molar ratio of palmitoyl chloride to hydroxyl groups ensures complete acylation while minimizing diastereomer formation .
Coupling Reagents
EDCI and HOBt are employed to activate carboxyl groups for amide bond formation. These reagents reduce racemization and improve yields compared to traditional carbodiimides .
Purification and Characterization Techniques
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with a C18 column is used to purify the final product, achieving >95% purity. Mobile phases typically consist of acetonitrile and water with 0.1% TFA.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR confirm the structure of intermediates and the final product. Key signals include the palmitoyl methylene protons at δ 1.2–1.3 ppm and the cysteine β-protons at δ 2.8–3.1 ppm .
Mass Spectrometry (MS)
Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) MS verifies the molecular weight (expected m/z: 765.4 for this compound) .
Table 2: Characterization Data for this compound
Technique | Key Findings | Source |
---|---|---|
HPLC | Retention time: 12.3 min | |
¹H NMR | δ 1.25 (palmitoyl CH₂), δ 4.5 (Cys α-H) | |
MALDI-TOF MS | m/z 765.4 [M+H]⁺ |
Scalability and Industrial Considerations
The solution-phase method is favored for large-scale synthesis due to its lower cost and simpler infrastructure requirements. Rane et al. demonstrated a 20-step synthesis of Pam2CSK4 (a related lipopeptide) with an overall yield of 0.55%, highlighting the feasibility of scaling TLR2 agonists . Critical factors for scalability include:
-
Reagent Selection : Cheap starting materials like L-cystine reduce production costs .
-
Minimized Chromatography : Precipitation and extraction steps replace time-consuming column purification .
-
Process Optimization : Reaction temperatures and stoichiometry are fine-tuned to maximize yields .
Recent Advances and Comparative Analysis
Recent innovations focus on improving acylation efficiency and reducing waste. For instance, microwave-assisted synthesis has been explored to accelerate coupling reactions, though it remains experimental for lipopeptides. Comparative studies indicate that the triacylated structure of this compound provides superior TLR2 activation compared to mono- or diacylated analogs .
Analyse Chemischer Reaktionen
Types of Reactions
S-(2,3-Bis(palmitoyloxy)propyl)-N-palmitoylcysteinyl-alanyl-glycine undergoes various chemical reactions, including:
Oxidation: The thiol group in the cysteine residue can be oxidized to form disulfides.
Reduction: Disulfides can be reduced back to thiols.
Substitution: The lipid moiety can be substituted with other fatty acids to modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol for reduction. Substitution reactions often require catalysts and specific reaction conditions to ensure selective modification .
Major Products Formed
The major products formed from these reactions include disulfide-linked dimers, reduced thiol forms, and lipid-modified derivatives .
Wissenschaftliche Forschungsanwendungen
Immunotherapy Applications
Cancer Immunotherapy
- Recent studies indicate that Pam3-Cys-Ala-Gly can enhance anti-tumor immune responses. It has been shown to activate various immune cells that can target and destroy cancer cells. For instance, research has demonstrated its potential in inducing cytotoxic T lymphocyte (CTL) responses against tumors .
Allergy Treatment
- This compound is being explored as an adjuvant in allergen immunotherapy. Its ability to modulate immune responses can potentially shift the balance from Th2 (associated with allergic reactions) to Th1 responses, thereby reducing allergy symptoms. Studies have indicated that it may enhance the efficacy of allergen-specific immunotherapy by promoting a more balanced immune response .
Vaccine Development
This compound serves as an effective adjuvant in vaccine formulations. Its ability to enhance the immunogenicity of vaccine candidates has been documented in various studies:
- Peptide Vaccines : When conjugated with specific peptide antigens, this compound has been shown to improve antibody responses and T cell activation in animal models .
- Mucosal Vaccination : Research indicates that mucosal administration of vaccines containing this compound can induce robust local and systemic immune responses, making it a candidate for developing effective mucosal vaccines against pathogens such as influenza .
Case Studies and Research Findings
Comparative Analysis with Other Compounds
This compound can be compared with other lipopeptides based on their structure and immunological properties:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
Pam2-Cys | Two palmitic acid groups linked to cysteine | Less potent than this compound in TLR activation |
Pam3CSK4 | Triacylated with an additional lysine residue | Enhanced solubility and immunogenicity |
Lipopolysaccharides | Complex polysaccharides with lipid components | Stronger innate immune response but different mechanism |
This compound stands out due to its specific combination of triacylation and peptide sequence, which optimally activates TLR2 compared to other lipopeptides .
Wirkmechanismus
The compound exerts its effects by binding to Toll-like receptor 2 (TLR2) on the surface of immune cells. This binding triggers a signaling cascade that leads to the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), resulting in the production of pro-inflammatory cytokines and the activation of adaptive immune responses .
Vergleich Mit ähnlichen Verbindungen
Lipopolysaccharide (LPS)
Structural and Functional Differences :
- Receptor Specificity : LPS activates TLR4 via CD14 and MD-2, whereas Pam3-Cys-Ala-Gly signals through TLR2/TLR1 without CD14 dependency .
- Potency : LPS is 100–1,000-fold more potent in inducing TNF-α and IL-6 at lower concentrations (1–10 ng/mL) compared to this compound (1–10 μg/mL) .
- Cytokine Profile : LPS preferentially induces IL-6, while this compound is more effective at stimulating IL-8 .
- Tolerance Induction : Both induce self-tolerance, but LPS pre-treatment only partially inhibits this compound responses, suggesting divergent signaling pathways .
Table 1: Key Differences Between this compound and LPS
Staphylococcus aureus Components (SAC)
Mechanistic Overlap and Divergence :
- Cytokine Induction : SAC is the strongest inducer of TNF-α but weaker for IL-8 compared to this compound and LPS .
- Receptor Pathways : SAC components (e.g., peptidoglycan) may partially depend on CD14, but anti-CD14 antibodies fail to block this compound or SAC-induced TNF-α, suggesting alternative receptors .
- Cross-Tolerance : Pre-treatment with SAC or this compound reduces subsequent responses to themselves but only partially inhibits LPS .
Table 2: this compound vs. SAC
Parameter | This compound | SAC |
---|---|---|
Primary Cytokine | IL-8 | TNF-α |
CD14 Involvement | No | Contradictory reports |
Serum Enhancement | Yes | Yes |
Other Structural Analogues
- Ala-Cys-Gly: A tripeptide lacking lipid moieties.
- Non-TLR Agonists: Compounds like phorbol myristate acetate induce tolerance via protein kinase C pathways, distinct from this compound’s TLR2-mediated mechanism .
Biologische Aktivität
Pam3-Cys-Ala-Gly (Pam3Cys) is a synthetic lipopeptide that serves as a potent agonist for Toll-like receptor 2 (TLR2). This compound is recognized for its significant immunostimulatory effects, particularly in the context of immune modulation and therapeutic applications such as cancer immunotherapy and allergy treatments. This article examines the biological activity of Pam3Cys, highlighting its mechanisms of action, effects on various immune cells, and potential applications in clinical settings.
Pam3Cys consists of a triacylated lipid moiety linked to a peptide sequence composed of cysteine, alanine, and glycine. The lipid component is essential for its immunostimulatory properties, allowing it to mimic bacterial components and activate immune responses. It primarily engages TLR2, often forming heterodimers with TLR1 or TLR6, which is crucial for its biological activity.
Table 1: Comparison of TLR Agonists
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
Pam3Cys | Triacylated lipid linked to Cys-Ala-Gly | Potent TLR2 agonist; induces Th2 responses |
Pam2Cys | Two palmitic acid groups linked to cysteine | Less potent than Pam3Cys in TLR activation |
Pam3CSK4 | Triacylated with an additional lysine residue | Enhanced solubility and immunogenicity |
Lipopolysaccharides | Complex polysaccharides with lipid components | Stronger innate immune response but different mechanism |
Immunological Effects
Pam3Cys has been shown to activate various immune cells, including macrophages, dendritic cells (DCs), and natural killer (NK) cells. This activation results in the production of inflammatory cytokines and chemokines, which play critical roles in orchestrating immune responses.
Cytokine Production
Studies indicate that Pam3Cys can induce the production of several key cytokines:
- IL-1 : Involved in the inflammatory response.
- IL-6 : Plays a role in B cell differentiation.
- TNF-α : Critical for systemic inflammation.
- IL-12 : Promotes Th1 responses.
In murine models, co-administration of Pam3Cys with allergens has been shown to potentiate Th2 responses by increasing IL-5 and IL-13 production from naïve CD4+ T cells. This suggests its potential role in allergy therapies as an adjuvant .
Case Studies and Research Findings
-
Cancer Immunotherapy :
Recent research has highlighted the potential of Pam3Cys in cancer immunotherapy. It activates anti-tumor immune responses by stimulating various immune cells, leading to enhanced tumor rejection in preclinical models. For instance, studies have demonstrated that Pam3Cys can significantly increase the efficacy of cancer vaccines by promoting robust T cell responses. -
Allergen Immunotherapy :
In studies involving murine models of asthma induced by ovalbumin (OVA), Pam3Cys was found to enhance Th2 polarization. This effect was characterized by increased levels of IL-4 and IL-13, suggesting its utility as an adjuvant in allergen immunotherapy . -
Mechanistic Studies :
Research utilizing enzyme-linked immunosorbent assays (ELISA) and quantitative polymerase chain reaction (qPCR) has shown that Pam3Cys activates mitogen-activated protein kinase (MAPK) pathways, specifically ERK1/2 and p38 MAPK. These pathways are crucial for mediating pro-inflammatory gene expression .
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing Pam3-Cys-Ala-Gly, and how can purity and structural integrity be validated?
this compound is synthesized via solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry. Post-synthesis, reverse-phase high-performance liquid chromatography (RP-HPLC) is used to assess purity, while mass spectrometry (MS) and nuclear magnetic resonance (NMR) confirm molecular weight and structural fidelity . Researchers should document solvent systems, coupling efficiency, and purification steps to ensure reproducibility .
Q. Which experimental models are most suitable for studying this compound's immunostimulatory effects?
In vitro models include murine or human macrophage cell lines (e.g., RAW264.7 or THP-1) to measure cytokine production (e.g., IL-6, TNF-α) via ELISA. For in vivo studies, murine models are commonly used to evaluate adjuvant activity in vaccine formulations. Flow cytometry can quantify B-cell activation markers (e.g., CD86) . Controls should include TLR2-knockout models to confirm specificity .
Q. How can researchers access reliable structural and bioactivity data for this compound?
Use primary literature via PubMed or Web of Science, and curated databases like PubChem or Reaxys for physicochemical properties. Avoid vendor-specific data (e.g., benchchem.com ) due to potential inconsistencies. Cross-validate findings with peer-reviewed studies using orthogonal techniques (e.g., SPR for binding affinity) .
Advanced Research Questions
Q. What strategies optimize this compound's stability in aqueous formulations for preclinical studies?
Stability challenges arise from its lipidated structure. Approaches include:
- Lyophilization with cryoprotectants (e.g., trehalose).
- Encapsulation in liposomes or nanoparticles to reduce hydrolysis.
- pH optimization (e.g., buffered solutions at pH 6.5–7.5) . Monitor degradation via accelerated stability testing (40°C/75% RH) and HPLC-MS .
Q. How can contradictory data on this compound's TLR2 activation kinetics be resolved?
Discrepancies may stem from batch-to-batch variability or assay conditions. Mitigation steps:
- Standardize agonist concentration (e.g., 1–10 μg/mL) and exposure time.
- Use internal controls (e.g., commercial TLR2 agonists like Pam3CSK4).
- Apply statistical methods (e.g., ANOVA with post-hoc tests) to compare datasets . Transparent reporting of synthesis protocols and cell culture conditions is critical .
Q. What computational tools predict this compound's interactions with TLR2/1 heterodimers?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) can model binding modes. Validate predictions with mutagenesis studies targeting TLR2 residues (e.g., D327, F349) . Use the PDB database (e.g., 2Z7X for TLR2/1) for template structures .
Q. Methodological Guidance
Q. How to design a robust dose-response study for this compound in adjuvant development?
- Define primary endpoints (e.g., antibody titers, cytokine profiles).
- Use a logarithmic dose range (0.1–100 μg/mL) to capture EC50 values.
- Include negative (vehicle) and positive controls (e.g., alum or CpG).
- Power analysis (α=0.05, β=0.2) to determine sample size .
Q. What criteria should guide the selection of primary vs. secondary sources in literature reviews?
Prioritize primary sources (e.g., peer-reviewed articles, patents) for experimental data. Secondary sources (e.g., review articles) provide context but require validation against original studies. Tertiary sources (e.g., textbooks) are unsuitable for mechanistic claims .
Q. Data Reproducibility and Ethics
Q. How to address batch variability in this compound across collaborative studies?
- Share detailed synthesis protocols and analytical certificates (e.g., HPLC chromatograms).
- Use blinded sample testing to minimize bias.
- Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) .
Q. What ethical considerations apply when using this compound in animal studies?
Eigenschaften
IUPAC Name |
2-[[(2S)-2-[[(2R)-3-[2,3-di(hexadecanoyloxy)propylsulfanyl]-2-(hexadecanoylamino)propanoyl]amino]propanoyl]amino]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C59H111N3O9S/c1-5-8-11-14-17-20-23-26-29-32-35-38-41-44-54(63)62-53(59(69)61-51(4)58(68)60-47-55(64)65)50-72-49-52(71-57(67)46-43-40-37-34-31-28-25-22-19-16-13-10-7-3)48-70-56(66)45-42-39-36-33-30-27-24-21-18-15-12-9-6-2/h51-53H,5-50H2,1-4H3,(H,60,68)(H,61,69)(H,62,63)(H,64,65)/t51-,52?,53-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MELKZHAKCJIPSL-JYHYCRSOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CSCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)C(=O)NC(C)C(=O)NCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)N[C@@H](CSCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)C(=O)N[C@@H](C)C(=O)NCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C59H111N3O9S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50922566 | |
Record name | N-{2-[(3-{[2,3-Bis(hexadecanoyloxy)propyl]sulfanyl}-1-hydroxy-2-[(1-hydroxyhexadecylidene)amino]propylidene)amino]-1-hydroxypropylidene}glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50922566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1038.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117858-54-5 | |
Record name | N-Palmitoyl-5,6-dipalmitoylcysteinyl-alanyl-glycine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117858545 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-{2-[(3-{[2,3-Bis(hexadecanoyloxy)propyl]sulfanyl}-1-hydroxy-2-[(1-hydroxyhexadecylidene)amino]propylidene)amino]-1-hydroxypropylidene}glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50922566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.